Z-Gly-D-leu-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

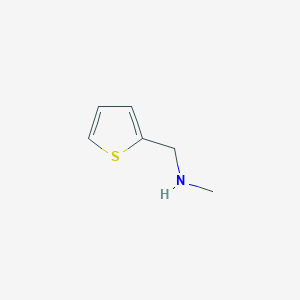

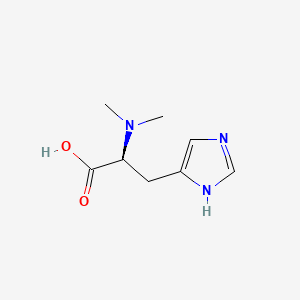

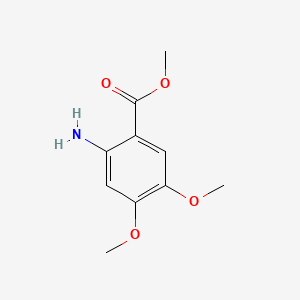

“Z-Gly-D-leu-OH” is a compound with the CAS Number: 57818-73-2 and a molecular weight of 322.36 . Its IUPAC name is (2R)-2-[({[(benzyloxy)carbonyl]amino}acetyl)amino]-4-methylpentanoic acid .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C16H22N2O5/c1-11(2)8-13(15(20)21)18-14(19)9-17-16(22)23-10-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3,(H,17,22)(H,18,19)(H,20,21)/t13-/m1/s1 .

Physical And Chemical Properties Analysis

“this compound” has a melting point of 133-144°C . It should be stored at 0-8°C .

Applications De Recherche Scientifique

Synthèse de peptides

“Z-Gly-D-leu-OH” est largement utilisé dans la synthèse de peptides en phase solution. Il sert de réactif polyvalent pour la synthèse de divers composés, notamment des peptides dérivés de la glycine .

Agents antitumoraux

Il est utilisé comme réactif pour la préparation d'agents antitumoraux potentiels, contribuant au développement de nouvelles thérapies contre le cancer .

Réticulation enzymatique

Le composé est intégré dans les polymères de gélatine par réticulation enzymatique pour améliorer les propriétés mécaniques et conductrices des hydrogels, ce qui a des implications en génie biomédical .

Hydrogels conducteurs

Des approches innovantes utilisent “this compound” pour la préparation d'hydrogels conducteurs à base de gélatine, améliorant à la fois les propriétés mécaniques et conductrices .

Recherche en protéomique

En recherche en protéomique, “this compound” est impliqué dans la formation de complexes enzyme-substrat, jouant un rôle dans la compréhension de la cinétique et des mécanismes enzymatiques .

Thérapie de la maladie de Parkinson

Il a été utilisé dans des essais liés à la thérapie de la maladie de Parkinson, en particulier dans des études portant sur l'accumulation de l'alpha-synucléine et la dégénérescence des neurones dopaminergiques .

Safety and Hazards

Mécanisme D'action

Target of Action

Z-Gly-D-leu-OH, also known as Larazotide, is a synthetic eight amino acid peptide that functions as a tight junction regulator . Its primary targets are the tight junctions in the intestinal epithelium . These junctions play a crucial role in maintaining the barrier function of the intestines, preventing the passage of harmful substances from the gut into the bloodstream .

Mode of Action

This compound interacts with its targets by reversing leaky junctions to their normally closed state . It does this by inhibiting paracellular permeability, a process that allows fragments of gliadin protein to get past the intestinal epithelium and subsequently trigger an immune response . This compound intervenes in this pathway by blocking zonulin receptors, thereby preventing tight junction disassembly and the associated increase in intestinal permeability .

Biochemical Pathways

The action of this compound affects the zonulin pathway, which is involved in the regulation of tight junctions . By blocking zonulin receptors, this compound prevents the disassembly of tight junctions and maintains the integrity of the intestinal barrier . This action can have downstream effects on immune response, as it prevents the passage of gliadin fragments that can trigger an immune reaction .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the maintenance of the integrity of the intestinal barrier . By preventing the disassembly of tight junctions, this compound helps to keep harmful substances from passing from the gut into the bloodstream . This can have significant effects on immune response and overall health .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of gliadin fragments in the gut can trigger the release of zonulin and the subsequent disassembly of tight junctions

Propriétés

IUPAC Name |

(2R)-4-methyl-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O5/c1-11(2)8-13(15(20)21)18-14(19)9-17-16(22)23-10-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3,(H,17,22)(H,18,19)(H,20,21)/t13-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRRLFGAIRAUOCS-CYBMUJFWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)CNC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C(=O)O)NC(=O)CNC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[[2-[[2-[(2-amino-4-methylpentanoyl)amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoate](/img/structure/B1330863.png)